7-Chloro-2,3,4-trimethyl-1,8-naphthyridine
Overview
Description
7-Chloro-2,3,4-trimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of a chlorine atom at the 7th position and three methyl groups at the 2nd, 3rd, and 4th positions on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield the desired naphthyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4-trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The naphthyridine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Scientific Research Applications
7-Chloro-2,3,4-trimethyl-1,8-naphthyridine has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a core structure for the development of antibacterial and antiviral agents.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It acts as a ligand in coordination chemistry and is involved in the design of molecular sensors and self-assembly systems.
Mechanism of Action
The mechanism of action of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes or interfere with viral replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.
2-Amino-1,8-naphthyridine: A precursor in the synthesis of various naphthyridine derivatives.
1,8-Naphthyridine: The parent compound of the naphthyridine family.
Uniqueness
7-Chloro-2,3,4-trimethyl-1,8-naphthyridine is unique due to the specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKDGKJTUAOMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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